ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine derivative under acidic conditions.
Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with a pyrrole derivative, often using a catalyst such as palladium.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the pyrrole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Research: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding sites, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Similar in structure but with a thioxo group instead of the pyrrole moiety.
2-(1H-Indol-3-yl)-4,6-diphenylnicotinonitrile: Contains an indole ring instead of the thieno[2,3-b]pyridine core.
Uniqueness
Ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its combination of a thieno[2,3-b]pyridine core with a pyrrole moiety and an ethyl ester group. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4,6-diphenyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c1-2-30-26(29)24-23(28-15-9-10-16-28)22-20(18-11-5-3-6-12-18)17-21(27-25(22)31-24)19-13-7-4-8-14-19/h3-17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYDNJXPWPUHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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